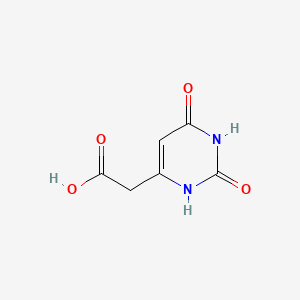

6-Carboxymethyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAUNZZEYKWTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063539 | |

| Record name | 6-Carboxymethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4628-39-1 | |

| Record name | 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4628-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Carboxymethyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidineacetic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Carboxymethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL-4-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF762EX2DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Carboxymethyluracil (Uracil-6-Acetic Acid)

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and molecular biology, pyrimidine derivatives stand as foundational scaffolds for a multitude of therapeutic agents and biological probes. Among these, 6-Carboxymethyluracil, also known as Uracil-6-Acetic Acid, is a key intermediate, offering a versatile handle for further chemical elaboration. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of procedural steps to provide a deeper understanding of the synthetic strategy, the rationale behind methodological choices, and the critical parameters that govern success. Herein, we dissect two primary, field-proven synthetic pathways, offering not just the "how," but the crucial "why," to empower you to not only replicate these methods but to adapt and innovate upon them.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound can be logically approached via two principal strategies:

-

Route A: Functionalization of a Pre-formed Uracil Core. This is a convergent approach where a readily available uracil derivative is modified to introduce the carboxymethyl side chain. This route is often favored due to the commercial availability and well-established chemistry of the starting materials. We will explore two sub-routes:

-

A1: Nucleophilic substitution on 6-chlorouracil.

-

A2: Chain extension of 6-methyluracil.

-

-

Route B: De Novo Ring Construction. This is a linear approach where the pyrimidine ring is constructed from acyclic precursors, one of which already bears the requisite carboxymethyl functionality or a latent equivalent. This method offers the potential for greater structural diversity from the ground up.

This guide will focus predominantly on Route A, which is generally more established and accessible. We will provide a thorough, step-by-step protocol for the most robust of these methods.

Route A1: The Malonic Ester Synthesis Approach via 6-Chlorouracil

This is arguably the most reliable and scalable method for the synthesis of this compound. It leverages the classic malonic ester synthesis for carboxylic acid preparation, applied to a heterocyclic system. The overall strategy involves the synthesis of the key intermediate, 6-chlorouracil, followed by its reaction with diethyl malonate and subsequent hydrolysis and decarboxylation.

Workflow Diagram: Route A1

Caption: Workflow for Route A1: Synthesis of this compound.

Step 1: Synthesis of Barbituric Acid

The journey begins with the construction of the core pyrimidine ring system in the form of barbituric acid. This is a classic condensation reaction.

-

Causality of Experimental Choices: The reaction between diethyl malonate and urea is a nucleophilic acyl substitution followed by an intramolecular condensation. Sodium ethoxide, a strong base, is employed to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of urea. The use of ethanol as a solvent is ideal as it is the conjugate acid of the base, preventing unwanted side reactions.

-

Self-Validating Protocol:

-

Prepare sodium ethoxide solution by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

In a separate flask, dissolve urea (1.0 eq) in hot ethanol and add this solution to the diethyl malonate-ethoxide mixture.

-

Reflux the reaction mixture for 6-8 hours. A precipitate of the sodium salt of barbituric acid will form.

-

After cooling, filter the precipitate and wash with cold ethanol.

-

Dissolve the salt in water and acidify with concentrated HCl to a pH of ~2.

-

The white precipitate of barbituric acid is collected by filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 6-Chlorouracil

The hydroxyl group at the 6-position of the tautomeric form of barbituric acid is converted to a chlorine atom, which is an excellent leaving group for the subsequent nucleophilic substitution.

-

Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the enolic hydroxyl group of barbituric acid to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield 6-chlorouracil[1]. The reaction is typically run neat (using POCl₃ as the solvent) and heated to drive it to completion.

-

Self-Validating Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a flask equipped with a reflux condenser and a gas outlet to a trap, add barbituric acid (1.0 eq).

-

Carefully add phosphorus oxychloride (5-10 eq)[1].

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.

-

Heat the mixture to reflux for 3-5 hours. The solid will gradually dissolve.

-

After the reaction is complete (monitored by TLC), cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Very cautiously, pour the cooled residue onto crushed ice. This is a highly exothermic process.

-

The resulting precipitate of 6-chlorouracil is collected by filtration, washed thoroughly with cold water, and dried. A yield of around 61.5% for the two steps can be expected[1].

-

Step 3 & 4: Synthesis of this compound via Malonic Ester Alkylation, Hydrolysis, and Decarboxylation

This two-part final stage is a cornerstone of organic synthesis. The nucleophilic malonate anion displaces the chloride at the 6-position, and the resulting substituted malonic ester is then converted to the target carboxylic acid.

-

Causality of Experimental Choices:

-

Alkylation: Diethyl malonate is deprotonated again with sodium ethoxide to form its highly nucleophilic enolate. This anion then attacks the electron-deficient C6 carbon of 6-chlorouracil in an SₙAr-type reaction, displacing the chloride ion.

-

Hydrolysis & Decarboxylation: Saponification of the two ester groups with a strong base (NaOH) yields a dicarboxylate salt. Upon acidification, the resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to afford the final product, this compound.

-

-

Self-Validating Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol as in Step 1.

-

Add diethyl malonate (1.1 eq) to the ethoxide solution and stir for 30 minutes.

-

Add 6-chlorouracil (1.0 eq) to the reaction mixture and heat to reflux for 4-6 hours.

-

After cooling, evaporate the ethanol under reduced pressure.

-

To the residue, add an aqueous solution of sodium hydroxide (e.g., 10-15%) and heat to reflux for 2-3 hours to ensure complete hydrolysis of the esters.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. Vigorous evolution of CO₂ will be observed during this step.

-

The white precipitate of this compound is collected by filtration, washed with a small amount of cold water, and can be recrystallized from hot water or an ethanol/water mixture to yield the pure product.

-

Quantitative Data Summary

| Step | Starting Materials | Key Reagents | Product | Typical Yield |

| 1 | Diethyl Malonate, Urea | Sodium Ethoxide | Barbituric Acid | >80%[1] |

| 2 | Barbituric Acid | Phosphorus Oxychloride | 6-Chlorouracil | ~75%[1] |

| 3 & 4 | 6-Chlorouracil, Diethyl Malonate | Sodium Ethoxide, NaOH, HCl | This compound | 60-70% |

Alternative Strategy: Route A2 via 6-Methyluracil

An alternative approach begins with the more readily available 6-methyluracil. This route involves a free-radical halogenation of the methyl group, followed by nucleophilic substitution with cyanide and subsequent hydrolysis.

Workflow Diagram: Route A2

Caption: Workflow for Route A2: Synthesis via 6-Methyluracil.

-

Discussion of Route A2: While conceptually straightforward, this route presents practical challenges.

-

Halogenation: The free-radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) can suffer from a lack of selectivity, with potential for ring halogenation at the C5 position[2]. Careful control of reaction conditions (e.g., use of a radical initiator like AIBN, non-polar solvent) is critical.

-

Cyanation: The subsequent reaction with sodium or potassium cyanide is a standard Sₙ2 displacement. However, the use of cyanide salts requires stringent safety precautions.

-

Hydrolysis: The final hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions, but often requires harsh conditions (e.g., refluxing in concentrated acid) which can potentially lead to degradation of the uracil ring.

-

For these reasons, Route A1 is generally preferred for its higher selectivity and more predictable outcomes in a research or production setting.

Conclusion and Outlook

The synthesis of this compound is a practical and illustrative example of heterocyclic chemistry. The malonic ester route starting from barbituric acid and proceeding through the key 6-chlorouracil intermediate represents a robust, scalable, and reliable method. It relies on fundamental, well-understood reactions, making it an excellent choice for both academic and industrial laboratories. By understanding the principles behind each transformation, researchers are well-equipped to troubleshoot and optimize the synthesis, paving the way for the development of novel pyrimidine-based molecules of scientific and therapeutic importance.

References

Sources

Introduction: The Significance of Uracil Analogs in Modern Research

An In-depth Technical Guide to the Chemical Properties of 6-Carboxymethyluracil

Uracil and its derivatives represent a cornerstone of medicinal chemistry and drug development. As fundamental components of nucleic acids, their structural analogs have been exploited to create a vast array of therapeutic agents, from antiviral medications to anticancer drugs that function by interfering with nucleotide metabolism. This compound, also known as (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid or uracil-6-acetic acid, is a member of this vital class of compounds. Its structure, featuring both a pyrimidine ring and a carboxylic acid moiety linked by a methylene bridge, presents a unique combination of reactive sites. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and characterization, offering valuable insights for researchers engaged in drug discovery and molecular design.

Synthesis and Purification

The synthesis of this compound is not widely documented in commercial literature, suggesting it is primarily a research compound. However, a plausible and efficient synthetic route can be designed based on established methods for pyrimidine ring formation, particularly the condensation reaction between a β-keto ester equivalent and urea. A logical precursor for the acetic acid side chain is diethyl acetonedicarboxylate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: a condensation reaction to form the pyrimidine ring, followed by hydrolysis of the resulting ester.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Materials: Diethyl acetonedicarboxylate, Urea, Sodium metal, Absolute Ethanol, Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl).

Step 1: Synthesis of Ethyl (2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.

-

Add diethyl acetonedicarboxylate (1.0 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the crude solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to this compound

-

Suspend the crude ethyl ester from Step 1 in a 1 M aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-3 hours until the solid completely dissolves, indicating the completion of hydrolysis.

-

Cool the resulting clear solution in an ice bath.

-

Carefully acidify the solution with concentrated HCl until the pH is approximately 1-2. A white precipitate will form.

-

Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and then with a small amount of cold ethanol.

-

Dry the final product, this compound, in a vacuum oven at 60-70°C.

Purification Protocol

The primary method for purifying this compound is recrystallization.

-

Dissolve the crude product in a minimum amount of hot deionized water.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry as described previously.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid | PubChem[1] |

| Synonyms | Uracil-6-ylacetic acid, Uracil-4-acetic acid | PubChem[1] |

| CAS Number | 4628-39-1 | PubChem[1] |

| Molecular Formula | C₆H₆N₂O₄ | PubChem[1] |

| Molecular Weight | 170.12 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Inferred |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Topological Polar Surface Area | 95.5 Ų | PubChem[2] |

| Predicted XLogP3-AA | -1.7 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups. An experimental spectrum is available, confirming the structural features.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3100 | N-H Stretch | Amide (Uracil ring) |

| ~1710 | C=O Stretch | Carboxylic Acid & Amide I |

| ~1650 | C=C Stretch | Uracil Ring |

| 1440-1395 | O-H Bend | Carboxylic Acid |

| 1320-1210 | C-O Stretch | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~12.5 | broad s | 1H, -COOH | Carboxylic acid protons are highly deshielded and often broad. |

| ~11.0 | s | 1H, N1-H | Uracil N-H protons typically appear downfield. |

| ~10.8 | s | 1H, N3-H | Uracil N-H protons typically appear downfield. |

| ~5.6 | s | 1H, C5-H | Olefinic proton on the uracil ring. |

| ~3.4 | s | 2H, -CH₂ -COOH | Methylene protons adjacent to a carbonyl and the pyrimidine ring. |

¹³C-NMR (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~171 | C =O (Carboxylic Acid) | Carbonyl carbon of the acid. |

| ~164 | C 4=O | Carbonyl carbon at position 4 of the uracil ring. |

| ~152 | C 2=O | Carbonyl carbon at position 2 of the uracil ring. |

| ~150 | C 6 | Carbon attached to the methylene group. |

| ~101 | C 5 | Olefinic carbon at position 5. |

| ~38 | -CH₂ - | Methylene carbon. |

Mass Spectrometry (MS)

Note: The following fragmentation pattern is predicted based on the structure and known fragmentation of uracil and carboxylic acids.[6][7]

The molecular ion peak [M]⁺ should be observed at m/z = 170. Key fragmentation pathways would include:

-

Loss of H₂O (m/z 152): From the carboxylic acid group.

-

Loss of COOH (m/z 125): Decarboxylation is a common fragmentation for carboxylic acids.

-

Retro-Diels-Alder (RDA) fragmentation: A characteristic pathway for uracil rings, leading to cleavage of the ring and loss of isocyanic acid (HNCO), resulting in various smaller fragments.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key structural features: the uracil ring, the carboxylic acid group, and the acidic N-H protons.

Tautomerism

Like all uracil derivatives, this compound exists in a tautomeric equilibrium between the predominant diketo (lactam) form and several minor enol (lactim) forms. The diketo form is overwhelmingly favored under physiological conditions.[2][7]

Caption: Tautomeric equilibrium of the uracil core.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional handle for derivatization.

-

Esterification: Reacts with alcohols under acidic conditions to form esters.

-

Amide Formation: Can be activated (e.g., with thionyl chloride to form an acyl chloride, or using coupling reagents like DCC/EDC) to react with amines, forming amides. This is a key reaction for tethering the molecule to other scaffolds.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Reactions of the Uracil Ring

The uracil ring can undergo various modifications.

-

Alkylation: The N1 and N3 positions can be alkylated under basic conditions.[8]

-

Halogenation: The C5 position is susceptible to electrophilic halogenation (e.g., with Br₂ in acetic acid).[9]

-

Coordination Chemistry: The deprotonated carboxylate group, along with the ring nitrogens and carbonyl oxygens, can act as a multidentate ligand to coordinate with metal ions.

Coordination Chemistry

The ability of uracil derivatives to chelate metal ions is of significant interest in the development of metallodrugs and diagnostic agents. This compound, particularly its conjugate base, is an excellent ligand for transition metals. Coordination can occur through several sites:

-

The deprotonated carboxylate group (monodentate or bidentate).

-

The deprotonated ring nitrogen (N1 or N3).

-

The exocyclic carbonyl oxygens (C2=O or C4=O).

Studies on the closely related orotic acid have shown that it readily forms stable complexes with a variety of metal ions including Cu(II), Co(II), Ni(II), and Zn(II).[10] It is expected that this compound would exhibit similar coordinating behavior, forming complexes with diverse geometries and potential biological activities.

Thermal Stability Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the stability of a compound for storage and formulation.

-

DSC: Would be used to determine the melting point and identify any phase transitions or decomposition events. Uracil itself melts with decomposition above 335°C.

-

TGA: Would show the temperature at which the compound begins to lose mass. For uracil derivatives, decomposition often begins with the loss of the side chain (decarboxylation) followed by the degradation of the pyrimidine ring. Studies have shown that uracil and its derivatives are generally stable against thermal decomposition up to approximately 200-300°C.[3]

Potential Applications in Drug Development

The structural motifs within this compound suggest several avenues for its application in drug discovery and development.

-

Enzyme Inhibition: As a pyrimidine analog, it could be investigated as an inhibitor of enzymes involved in nucleotide biosynthesis, such as dihydroorotate dehydrogenase or orotate phosphoribosyltransferase.[5]

-

Anticancer & Antiviral Agents: The uracil scaffold is central to many antimetabolite drugs (e.g., 5-Fluorouracil). The carboxylic acid handle allows for its conjugation to targeting moieties or incorporation into larger molecules to improve pharmacological properties.

-

Metal-Based Therapeutics: Its metal complexes could be screened for unique biological activities, including antitumor or antimicrobial properties, leveraging the combined effects of the organic ligand and the metal center.

-

Chemical Biology Probes: The carboxylic acid allows for straightforward linkage to reporter tags (e.g., fluorophores, biotin) or solid supports for use in biochemical assays and affinity chromatography.

References

-

Synthesis of orotic acid derivatives and their effects on stem cell proliferation. (2025). ResearchGate. Available at: [Link]

-

uracil-6-ylacetic acid - DNAmod. (n.d.). DNAmod. Available at: [Link]

-

Uracil-4-acetic acid | C6H6N2O4. (n.d.). PubChem. Available at: [Link]

-

Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. (n.d.). Phenomenex. Available at: [Link]

-

Uracil - NIST WebBook. (n.d.). National Institute of Standards and Technology. Available at: [Link]

-

Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N). (n.d.). Semantic Scholar. Available at: [Link]

-

Uracil in Human DNA from Subjects with Normal and Impaired Folate Status As Determined by High-Performance Liquid Chromatography. (n.d.). bevital. Available at: [Link]

-

Transition metal orotic acid complexes. (2025). ResearchGate. Available at: [Link]

- Process for the preparation of uracil. (n.d.). Google Patents.

-

Understanding the Tautomeric Forms of Uracil in Industrial Chemistry. (2025). pharma ingredients. Available at: [Link]

-

Use of orotic acid and orotates. (2025). ResearchGate. Available at: [Link]

-

Orotic acid complexes of Co(II), Ni(II), Zn(II) and Cd(II) with imidazole. (n.d.). AKJournals. Available at: [Link]

-

Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. (2023). bioRxiv. Available at: [Link]

-

1H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). (n.d.). ResearchGate. Available at: [Link]

-

In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

-

A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam. (n.d.). ResearchGate. Available at: [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. Available at: [Link]

-

Uracil - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

Sources

- 1. Uracil-4-acetic acid | C6H6N2O4 | CID 73271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. URACIL-4-ACETIC ACID(4628-39-1) IR Spectrum [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jppres.com [jppres.com]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Uracil - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the NMR Characterization of 6-Carboxymethyluracil (Orotic Acid)

Introduction: The Significance of 6-Carboxymethyluracil (Orotic Acid) and NMR-Based Structural Elucidation

This compound, more commonly known as Orotic Acid, is a pivotal intermediate in the biosynthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA. Its role as a precursor to uridine 5'-monophosphate (UMP) places it at the heart of cellular metabolism. Beyond its fundamental biological role, orotic acid and its derivatives are subjects of significant interest in drug development and nutritional science for their potential therapeutic applications.

Given its importance, the unambiguous structural confirmation and characterization of orotic acid are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose. It provides a non-destructive, high-resolution window into the molecular architecture, allowing for the precise assignment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. This guide offers an in-depth, technical exploration of the ¹H and ¹³C NMR characterization of this compound, grounded in field-proven insights and experimental best practices. We will delve into the causality behind experimental choices, ensuring that the presented protocols are robust and self-validating.

PART 1: Foundational Principles of ¹H and ¹³C NMR for this compound

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to align with or against an applied magnetic field. The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).

For this compound, we can predict the general regions where different nuclei will resonate based on established principles:

-

¹H NMR: The molecule possesses several distinct proton environments: two amide protons (N1-H and N3-H), one olefinic proton on the pyrimidine ring (C5-H), and a carboxylic acid proton (-COOH). The amide and carboxylic acid protons are "exchangeable" and their chemical shifts are highly dependent on solvent, concentration, and temperature. The olefinic proton is attached to an sp²-hybridized carbon and will appear in a characteristic downfield region.

-

¹³C NMR: The carbon skeleton features several types of carbons: two carbonyl carbons (C2 and C4), two sp²-hybridized carbons in the ring (C5 and C6), and a carboxyl carbon (-COOH). Carbonyl and carboxyl carbons are significantly deshielded and appear far downfield (typically >150 ppm). The olefinic carbons will resonate in the 100-150 ppm range.

PART 2: Experimental Protocol for High-Resolution NMR Analysis

The acquisition of high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrument parameters. This protocol provides a self-validating workflow for the analysis of this compound.

Step-by-Step Experimental Workflow

-

Sample Purity Assessment:

-

Rationale: Impurities can introduce extraneous signals, complicating spectral interpretation.

-

Procedure: Ensure the this compound sample is of high purity (>98%), as confirmed by a primary analytical technique like HPLC or LC-MS.

-

-

Solvent Selection and Sample Preparation:

-

Rationale: The choice of deuterated solvent is critical. The solvent must fully dissolve the analyte without reacting with it. For polar compounds like orotic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not overlap with key analyte signals.[1][2] Deuterated water (D₂O) can also be used, but will result in the exchange and disappearance of signals from labile N-H and O-H protons.[2]

-

Procedure:

-

Weigh approximately 10-15 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of high-purity DMSO-d₆.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the resulting solution through a pipette containing a small, tightly packed plug of glass wool directly into a 5 mm NMR tube.[3] This step is crucial to remove any particulate matter which can degrade spectral quality.[4]

-

Cap the NMR tube securely.

-

-

-

NMR Instrument Setup and Data Acquisition:

-

Rationale: Modern NMR spectrometers require careful calibration (shimming) to achieve a homogeneous magnetic field across the sample volume, which is essential for obtaining sharp spectral lines.

-

Procedure (for a typical 400 MHz spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Perform automated or manual shimming procedures to optimize the magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire a single scan to check the spectral width and signal intensity.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A relaxation delay of 2-5 seconds is recommended.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[5]

-

-

-

-

Data Processing:

-

Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum.

-

Procedure:

-

Apply an exponential window function to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons contributing to each signal.

-

-

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for NMR characterization.

PART 3: Spectral Data and Interpretation

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound in DMSO-d₆.

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H5 | ~6.04 | Singlet (s) | 1H |

| N1-H / N3-H | ~10.84 | Broad Singlet (br s) | 2H (overlapping) |

| -COOH | ~11.32 | Broad Singlet (br s) | 1H |

Note: Data sourced from the Human Metabolome Database entry for Orotic Acid.[6] The assignment of the two N-H protons is interchangeable without further 2D NMR experiments.

Interpretation of the ¹H NMR Spectrum:

-

H5 Proton: The signal at ~6.04 ppm is a sharp singlet, consistent with the olefinic proton at the C5 position. It is a singlet because it has no adjacent protons to couple with. Its downfield position is expected for a proton on a C=C double bond within a heterocyclic ring.

-

N-H and -COOH Protons: The signals at ~10.84 ppm and ~11.32 ppm are broad, which is characteristic of exchangeable protons (N-H and O-H).[7] Their significant downfield shift is due to hydrogen bonding with the DMSO solvent and the deshielding effects of the adjacent carbonyl groups. A D₂O exchange experiment would confirm these assignments, as these peaks would disappear upon addition of a drop of D₂O.[2]

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) [ppm] |

| C5 | ~103.2 |

| C6 | ~150.0 |

| C2 | ~155.0 |

| C4 | ~165.0 |

| -COOH | ~170.0 |

Note: Approximate chemical shifts are derived from spectral databases for Orotic Acid in DMSO-d6 and are consistent with theoretical predictions.[8][9] The exact values can vary slightly between instruments and sample conditions.

Interpretation of the ¹³C NMR Spectrum:

-

C5 Carbon: The signal at ~103.2 ppm is the most upfield of the ring carbons, which is typical for the β-carbon in an α,β-unsaturated carbonyl system.

-

C6 Carbon: The signal at ~150.0 ppm is assigned to the C6 carbon, which is attached to the electron-withdrawing carboxylic acid group.

-

C2 and C4 Carbons: The two signals at ~155.0 ppm and ~165.0 ppm are in the characteristic region for carbonyl carbons in an amide-like environment (lactam).[10]

-

-COOH Carbon: The most downfield signal at ~170.0 ppm is assigned to the carboxylic acid carbon, as expected.[11]

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the assigned proton and carbon atom numbering.

Caption: Structure of this compound (Orotic Acid).

PART 4: Advanced Considerations and Causality

The Influence of pH on NMR Spectra

The ionization state of this compound is highly dependent on the pH of the solution, which in turn significantly impacts the observed chemical shifts, particularly in the ¹³C NMR spectrum. The carboxylic acid group and the N-H protons can be deprotonated as the pH increases.

A study by Szymański et al. demonstrated that in aqueous solutions, the diketo tautomer is the dominant form.[9] As the pH increases, deprotonation occurs first at the carboxylic acid group and then at the N1-H position. This change in the electronic distribution within the molecule leads to predictable shifts in the carbon resonances. For instance, deprotonation of the carboxylic acid causes a downfield shift of the carboxyl carbon signal and influences the shifts of the adjacent ring carbons (C6 and C5). This sensitivity to pH underscores the importance of controlling and reporting the solvent conditions for reproducible NMR characterization.

2D NMR for Unambiguous Assignments

While ¹D NMR is sufficient for basic characterization, complex derivatives may require 2D NMR techniques for complete, unambiguous assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. For this compound, an HSQC spectrum would show a correlation between the ¹H signal at ~6.04 ppm and the ¹³C signal at ~103.2 ppm, definitively assigning both to the C5-H group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary (non-protonated) carbons. For example, the H5 proton would show correlations to the C4, C6, and C2 carbons, providing strong evidence for their assignments.

The choice to employ these advanced techniques is driven by the need for absolute structural certainty, which is a cornerstone of regulatory submissions and foundational research in drug development.

Conclusion

¹H and ¹³C NMR spectroscopy provide a powerful and detailed fingerprint of this compound (Orotic Acid). Through careful sample preparation and a systematic approach to data acquisition and interpretation, one can confidently confirm the structure and purity of this vital biomolecule. This guide has detailed a robust protocol, presented and interpreted the key spectral features, and explored the underlying scientific principles that govern the NMR behavior of this molecule. By understanding the causality behind experimental choices and potential spectral variations, researchers can leverage NMR as a self-validating system for the rigorous characterization of orotic acid and its derivatives in their scientific endeavors.

References

-

Szymański, S., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841–1848. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Orotic acid. In PubChem Compound Database. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Available at: [Link]

-

University of Leicester (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Wiley-VCH GmbH (2025). Orotic acid. In SpectraBase. Retrieved from [Link]

-

University of Alberta (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Szymański, S., et al. (2015). Orotic Acid in Water Solution, a DFT and 13C NMR Spectroscopic Study. The Journal of Physical Chemistry B, 119(21), 6471–6478. Available at: [Link]

-

Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

KPU Pressbooks (n.d.). 6.8 ¹³C NMR Spectroscopy. In Organic Chemistry I. Retrieved from [Link]

-

Oregon State University (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

mass spectrometry analysis of 6-Carboxymethyluracil

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Carboxymethyluracil

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative of this compound

This compound (6-CMU) is a modified pyrimidine base, a structural derivative of uracil. Its presence and concentration in biological systems are of increasing interest to researchers in fields ranging from epitranscriptomics to clinical diagnostics and drug development. As a modified nucleoside, 6-CMU can be an indicator of RNA turnover or damage, and its quantification provides a window into cellular homeostasis and disease states.[1] The robust and precise measurement of such molecules in complex biological matrices like plasma, urine, or cell lysates presents a significant analytical challenge.

This guide provides a comprehensive, technically-grounded framework for the development and validation of a quantitative method for 6-CMU using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will move beyond a simple recitation of steps to explore the underlying principles and causalities that inform expert methodological choices, ensuring a scientifically sound and defensible analytical workflow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance for Analysis |

| Chemical Formula | C₆H₆N₂O₄ | Defines the exact mass for high-resolution MS. |

| Average Mass | 170.12 g/mol | Used for nominal mass settings on MS instruments. |

| Structure | Uracil core with a carboxymethyl group at position 6 | The carboxylic acid and amide functionalities make the molecule polar, influencing chromatographic and extraction choices. |

| Predicted pKa | ~4.0 (Carboxylic Acid), ~9.5 (Amide) | Dictates the charge state of the molecule at different pH values, critical for SPE and ESI polarity selection. |

Pillar 1: The Analytical Strategy - From Sample to Signal

The overarching goal is to isolate 6-CMU from a complex biological sample, separate it from interfering components, and detect it with high specificity and sensitivity. Mass spectrometry, particularly when coupled with liquid chromatography, is the definitive technique for this purpose because it provides direct information on chemical structure and quantity.[2] Our workflow is a system of sequential purification and analysis steps, each designed to mitigate specific challenges.

Caption: Overall workflow for the quantitative analysis of 6-CMU.

Pillar 2: The Protocol - A Self-Validating System

Sample Preparation: The Foundation of Quality Data

The objective of sample preparation is twofold: to remove matrix components that can interfere with analysis (e.g., proteins, phospholipids) and to concentrate the analyte to a level suitable for detection.[3] The choice of technique is a balance between cleanliness, recovery, and throughput.

Internal Standard (IS) Selection: For robust quantification, a stable isotope-labeled (SIL) internal standard, such as ¹³C,¹⁵N₂-6-CMU, is non-negotiable. A SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, correcting for variations in extraction recovery and ion suppression.[4][5]

Protocol 1: Protein Precipitation (PPT) A rapid but less clean method suitable for initial screening or when matrix effects are minimal.

-

Aliquot: Take 100 µL of the biological sample (e.g., plasma).

-

Spike: Add the internal standard solution.

-

Precipitate: Add 300-400 µL of cold acetonitrile or methanol. This disrupts protein solubility, causing them to "crash" out of the solution.[6]

-

Vortex: Mix vigorously for 1 minute.

-

Centrifuge: Spin at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Collect: Carefully transfer the supernatant to a clean tube.

-

Evaporate: Dry the supernatant under a stream of nitrogen.

-

Reconstitute: Re-dissolve the residue in 100 µL of the initial mobile phase for LC-MS injection.

Protocol 2: Solid-Phase Extraction (SPE) A more selective and rigorous method that provides a much cleaner extract, significantly reducing ion suppression.[7] Given the polar and acidic nature of 6-CMU, a mixed-mode anion exchange SPE cartridge is the expert's choice.

-

Pre-treat Sample: Aliquot 200 µL of plasma, spike with IS, and dilute with 400 µL of a weak acid (e.g., 2% formic acid in water) to ensure the carboxylic acid group is protonated.

-

Condition Cartridge: Pass 1 mL of methanol, followed by 1 mL of water through the mixed-mode SPE cartridge.

-

Load Sample: Slowly load the pre-treated sample onto the cartridge.

-

Wash 1 (Polar Interferences): Wash with 1 mL of water/methanol (95:5 v/v) to remove salts and highly polar molecules.

-

Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol to remove lipids and other non-polar matrix components.

-

Elute: Elute the 6-CMU using 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the uracil ring, disrupting its interaction with the sorbent and releasing the analyte.

-

Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography: The Art of Separation

Chromatographic separation is critical to resolve 6-CMU from isomers and other endogenous compounds that could cause ion suppression, a phenomenon where matrix components co-eluting with the analyte reduce its ionization efficiency in the MS source.[8][9]

Column Choice:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred mode for retaining and separating very polar compounds like 6-CMU. Separation is based on partitioning the analyte between a water-enriched layer on the polar stationary phase and a less polar mobile phase.

-

Reversed-Phase (C18): While less retentive for polar molecules, a modern C18 column with aqueous-stable end-capping can be used, especially with a highly aqueous mobile phase.

Table 2: Example HILIC LC Gradient Conditions

| Time (min) | Flow Rate (µL/min) | %A (10 mM Ammonium Formate in Water) | %B (Acetonitrile) | Curve |

| 0.0 | 400 | 10 | 90 | 6 |

| 1.0 | 400 | 10 | 90 | 6 |

| 5.0 | 400 | 50 | 50 | 6 |

| 5.1 | 400 | 10 | 90 | 6 |

| 7.0 | 400 | 10 | 90 | 6 |

Causality: The gradient starts with high organic content (%B) to promote retention on the HILIC column. The percentage of the aqueous phase (%A) is then increased to elute 6-CMU based on its polarity. The column is then re-equilibrated at the starting conditions.

Mass Spectrometry: Specific and Sensitive Detection

For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its exceptional sensitivity and selectivity.[10]

Ionization: Electrospray ionization (ESI) is the ideal "soft" ionization technique for polar molecules like 6-CMU, transferring them into the gas phase as intact ions with minimal fragmentation.[11][12] Given the presence of a carboxylic acid, ESI in negative ion mode ([M-H]⁻) is typically more sensitive and specific.

MRM Method Development:

-

Tune on the Analyte: Infuse a standard solution of 6-CMU (~1 µg/mL) directly into the mass spectrometer to determine the exact mass of the deprotonated molecule (precursor ion). For C₆H₆N₂O₄, the precursor ion [M-H]⁻ will have an m/z of 169.0.

-

Optimize Precursor: Adjust source parameters (e.g., capillary voltage, source temperature) to maximize the signal for the m/z 169.0 ion.

-

Generate Fragments: In a product ion scan, the m/z 169.0 ions are selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) with a neutral gas (e.g., argon) in the second quadrupole (Q2), and the resulting fragment ions are scanned in the third quadrupole (Q3).

-

Select Transitions: Choose the most intense and specific fragment ions (product ions) for the MRM transitions. The transition from the precursor to a specific product ion is highly selective for the target molecule.

Caption: Predicted ESI-MS/MS fragmentation pathway for 6-CMU in negative ion mode.

Table 3: Optimized MS/MS (MRM) Parameters for 6-CMU

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Transition Type |

| 6-CMU | 169.0 | 125.0 | 100 | 15 | Quantifier |

| 6-CMU | 169.0 | 110.0 | 100 | 22 | Qualifier |

| ¹³C,¹⁵N₂-6-CMU (IS) | 172.0 | 128.0 | 100 | 15 | Internal Standard |

Causality: The loss of CO₂ (44 Da) from the carboxylic acid group is a common and stable fragmentation pathway, making the m/z 125.0 transition an excellent choice for the primary "quantifier" ion.[13] A second, less intense transition ("qualifier") is monitored to confirm identity by ensuring the ratio of the two signals is constant across all samples and standards.[5]

Pillar 3: Data Integrity and Method Validation

A method is only as good as its validation. The data generated must be accurate, precise, and reproducible. The validation process should adhere to guidelines from regulatory bodies like the FDA or ICH M10.[14][15]

Calibration: A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio (Analyte Area / Internal Standard Area) is plotted against concentration. A linear regression with a weighting factor (e.g., 1/x²) is applied to determine the concentration of 6-CMU in unknown samples.[5]

Key Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing at least six different blank matrix sources.[16]

-

Accuracy & Precision: Accuracy (% bias) and precision (%CV) are determined by analyzing quality control (QC) samples at multiple concentrations (low, mid, high) on different days.

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%).[4][17]

-

Matrix Effect: Assessed by comparing the analyte response in a post-extraction spiked sample to the response in a pure solution. This directly measures the degree of ion suppression or enhancement.[8]

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[14]

Table 4: Typical Method Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (QC Samples) | Within ±15% of nominal value (±20% at LOQ) |

| Precision (QC Samples) | ≤ 15% CV (≤ 20% at LOQ) |

| Matrix Factor | CV ≤ 15% across different matrix lots |

| Recovery | Consistent and precise (though not required to be 100%) |

Conclusion: An Expert-Driven Approach

The successful mass spectrometric analysis of this compound is not the result of a single technique, but a synergistic workflow where each step is optimized with a clear understanding of the analyte's chemistry and the analytical goal. From the strategic choice of a mixed-mode SPE protocol to capitalize on the analyte's pKa, to the selection of a HILIC column for superior separation of a polar molecule, and the development of highly specific MRM transitions based on predictable fragmentation pathways, every decision is deliberate. This in-depth approach, grounded in scientific first principles and validated against rigorous performance standards, ensures that the data generated is not just a number, but a reliable and defensible scientific finding.

References

- Russell, D. H., & Edmondson, R. D. (2012). Mass Spectrometry of Modified RNAs: Recent Developments. Journal of The American Society for Mass Spectrometry.

- Kellner, S., & Helm, M. (2021). Quantification of Modified Nucleosides in the Context of NAIL-MS. Methods in Molecular Biology.

- Gaston, K. W., & Limbach, P. A. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry.

- Yan, H., & Zu, X. (2020). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Molecules.

- Gaston, K. W., & Limbach, P. A. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry.

- Wang, X., Liu, Y., Wang, H., & Jia, Z. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Technology (Shanghai) Co., Ltd..

- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.

- Kumar, P. (2018). Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Dr. Puspendra Classes.

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- Interpretation of mass spectra. (n.d.). University of Arizona.

- Request PDF | Chemical Properties of 6-Methyluracil-5-carbaldehyde Oxime. (2025). ResearchGate.

- Ionization Methods in Organic Mass Spectrometry. (n.d.). ResearchGate.

- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). MDPI.

- Bioanalytical Sample Preparation. (n.d.). LabRulez LCMS.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube.

- Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. UAB.

- Lentzas, A., et al. (2024). A sensitive, selective, and robust LC-MS/MS method for the simultaneous quantification of a diverse drug panel. Journal of Chromatography B.

- Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. (n.d.). Thermo Fisher Scientific.

- 6-methyluracil. (n.d.). DNAmod: the DNA modification database.

- Mitscher, L. A., et al. (1977). Chemical-ionization mass spectrometry of beta-lactam antibiotics. PubMed.

- Stanilovaitiene, D., et al. (2016). N-carboxymethyllysine as a biomarker for coronary artery disease and age-related macular degeneration. Medicina (Kaunas).

- 6-Methyluracil. (n.d.). PubChem, NIH.

- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). PubMed Central.

- Biomarker. (n.d.). Caris Life Sciences.

- Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). (2022). ResearchGate.

- Fragmentation and Interpretation of Spectra. (n.d.). Sam Houston State University.

- Top 41 Journal of mass spectrometry and advances in the clinical lab papers published in 2023. (2023). SciSpace.

- Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. Therapeutic Drug Monitoring.

- Mass spectroscopy part 6 Ionization in Mass spec. (2013). YouTube.

- Liquid Chromatography–mass Spectrometry Analysis of Carvacrol in Chicken Tissues. (n.d.). NIH.

- 6-Methyluracil. (2025). ChemicalBook.

- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube.

- Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids | Request PDF. (n.d.). ResearchGate.

- LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.

- A Multi-Analyte LC–MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans | Request PDF. (n.d.). ResearchGate.

- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.

- LC-MS/MS method for the quantification of carbinoxamine in human plasma. (2025). ResearchGate.

- LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and (C) internal standard from a spiked urine sample. (n.d.). ResearchGate.

- Unlocking Effective Mass Spectrometry Analysis (LC-MS/MS 101). (2023). YouTube.

- QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. (n.d.). ResearchGate.

Sources

- 1. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. uab.edu [uab.edu]

- 5. youtube.com [youtube.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 6-Carboxymethyluracil: From Synthesis to Supramolecular Architecture

This guide provides a comprehensive technical overview of the crystal structure of 6-carboxymethyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. We will delve into the synthetic pathways, detailed methodologies for single-crystal X-ray diffraction, and an analysis of the supramolecular architecture, offering insights for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Significance of Uracil Derivatives in Drug Development

Uracil and its analogues are fundamental components of nucleic acids and represent a critical class of bioactive pyrimidine derivatives.[1] Their molecular arrangement in the solid state, dictated by their crystal structure, provides invaluable information for understanding structure-bioactivity relationships.[1] The modification of the uracil core with various functional groups, such as the carboxymethyl group in this compound, can significantly influence its physicochemical properties, including solubility, stability, and biological activity.[1][2] A thorough understanding of the three-dimensional structure is therefore paramount for the rational design of new therapeutic agents.

The carboxymethyl group, in particular, introduces a carboxylic acid moiety that can participate in a variety of intermolecular interactions, most notably strong hydrogen bonds. This functional group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to form robust and predictable supramolecular synthons, which are key in crystal engineering.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various established organic chemistry routes, often starting from commercially available uracil or its derivatives. A common approach involves the carboxymethylation of a suitable precursor.

Synthetic Protocol

A plausible synthetic route for this compound is outlined below. This protocol is a generalized procedure and may require optimization based on laboratory conditions and starting materials.

Step 1: Synthesis of a 6-halouracil derivative (e.g., 6-chlorouracil). This can be achieved by reacting uracil with a halogenating agent like phosphorus oxychloride.

Step 2: Nucleophilic substitution with a malonic ester. The 6-halouracil is then reacted with a nucleophile such as diethyl malonate in the presence of a base.

Step 3: Hydrolysis and decarboxylation. The resulting diester is subsequently hydrolyzed and decarboxylated to yield this compound.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction studies. The choice of solvent and crystallization technique is crucial and often determined empirically.

Experimental Protocol: Slow Evaporation Method

-

Dissolution: Dissolve the purified this compound powder in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Potential solvents include water, ethanol, methanol, or mixtures thereof.

-

Filtration: Hot-filter the solution to remove any insoluble impurities.

-

Crystallization: Loosely cover the vessel containing the solution to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once suitable single crystals have formed, they should be carefully harvested and prepared for X-ray diffraction analysis.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

Experimental Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. Software such as SAINT is commonly used for data integration, and SADABS for absorption corrections.[3]

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.[3]

Molecular and Crystal Structure of this compound

While the specific crystal structure of this compound is not publicly available in the search results, we can predict its key structural features and intermolecular interactions based on the analysis of related uracil derivatives.[2][4]

Molecular Geometry

The uracil ring is expected to be nearly planar, although slight puckering can occur to alleviate steric strain from substituent groups.[5] The carboxymethyl group will introduce specific bond lengths and angles that can be compared with those in similar structures.

Supramolecular Architecture and Hydrogen Bonding

The presence of N-H groups on the uracil ring and the carboxylic acid group of the carboxymethyl substituent will dominate the crystal packing through a network of hydrogen bonds.

Predicted Hydrogen Bonding Motifs:

-

Carboxylic Acid Dimer: The carboxylic acid groups are highly likely to form robust centrosymmetric R²₂(8) synthons, a common motif in carboxylic acid crystal structures.

-

Uracil N-H···O=C Hydrogen Bonds: The N-H donors of the uracil ring will form hydrogen bonds with the carbonyl oxygen atoms of neighboring uracil rings or the carboxylic acid group, leading to the formation of tapes or sheets.

-

C-H···O Interactions: Weaker C-H···O interactions may also play a role in stabilizing the overall three-dimensional crystal packing.

The interplay of these hydrogen bonds will likely result in a layered structure, with the layers held together by weaker van der Waals forces or π-stacking interactions between the pyrimidine rings.[4]

Sources

- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 3. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] The crystal structure of 5-ethyl-6-methyluracil | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biological Role of 5-Carboxymethyluracil Derivatives in tRNA

Audience: Researchers, scientists, and drug development professionals.

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are fundamental to the fidelity and efficiency of protein synthesis. Among the myriad of modifications, those occurring at the wobble position (nucleotide 34) of the anticodon are particularly critical for the accurate decoding of the genetic code. This technical guide provides a comprehensive exploration of the 5-carboxymethyluracil (cm⁵U) family of modifications, including 5-carboxymethoxyuridine (cmo⁵U) and its derivatives. We will delve into the precise biological role of these modifications in expanding codon recognition, detail the distinct biosynthetic pathways in prokaryotes and eukaryotes, discuss their profound implications in human health and disease, and outline state-of-the-art methodologies for their detection and analysis. This document serves as a foundational resource for researchers aiming to understand and manipulate these crucial components of the translational machinery.

Introduction: The Epitranscriptomic Significance of Wobble Uridine Modifications

Transfer RNA molecules are not merely passive carriers of amino acids; they are active participants in translation, subject to extensive post-transcriptional enzymatic modification. These chemical alterations, occurring at specific nucleotide positions, are crucial for every aspect of tRNA function, from folding and stability to aminoacylation and codon recognition.[1][2] Modifications within the anticodon loop, particularly at the first "wobble" position (U34), are paramount for fine-tuning mRNA decoding.[3]

The 5-carboxymethyluracil (cm⁵U) modification and its derivatives, such as 5-carboxymethoxyuridine (cmo⁵U) and 5-methoxycarbonylmethoxyuridine (mcmo⁵U), are a class of modifications found at the U34 position.[4][5] Their primary role is to expand the decoding capacity of a single tRNA species, enabling it to recognize multiple, often all four, codons within a degenerate codon box.[6] This enhanced decoding capability is essential for translational efficiency and maintaining proteome homeostasis. The absence or dysregulation of these modifications has been increasingly linked to a spectrum of human diseases, including neurological disorders and cancer, highlighting their importance as potential targets for therapeutic intervention.[7][8][9]

Molecular Identity and Strategic Placement

The foundational modification is the addition of a carboxymethyl group to the C5 position of the uridine base at the wobble position (U34). The specific chemical structure varies between domains of life and tRNA species.

-

In Eukaryotes, the initial modification is 5-carboxymethyluridine (cm⁵U) , which serves as a precursor for further modifications like 5-carbamoylmethyluridine (ncm⁵U) or 5-methoxycarbonylmethyluridine (mcm⁵U).[10][11]

-

In many Gram-negative bacteria, the modification is 5-carboxymethoxyuridine (cmo⁵U) , which can be further methylated to form 5-methoxycarbonylmethoxyuridine (mcmo⁵U) .[4][5]

This modification is strategically located at the tip of the anticodon loop, the interface of interaction with the mRNA codon in the ribosomal A-site. This placement is critical to its function in modulating codon-anticodon pairing geometry.

The Core Biological Function: Expanding the Wobble Decoding Capacity

In 1966, Francis Crick's Wobble Hypothesis proposed that non-Watson-Crick base pairing could occur at the third position of the codon, allowing a single tRNA to recognize multiple codons.[12] The modifications at U34 are the chemical embodiment of this hypothesis, providing the structural basis for this expanded decoding.

The carboxymethyl group at the C5 position of uridine influences its tautomeric state and pre-structures the anticodon loop.[6] This pre-structuring allows for unusual, yet stable, base pairs with A, G, and U at the third codon position. Structural studies of the ribosome decoding center have revealed that cmo⁵U can form hydrogen bonds with all four bases (A, G, U, and C), although pairing with C is less efficient.[6] This remarkable flexibility allows a single tRNA, such as E. coli tRNAValcmo5UAC, to decode all four valine codons (GUU, GUC, GUA, GUG).[6]

Table 1: Examples of tRNAs with cm⁵U/cmo⁵U Derivatives and their Expanded Decoding

| Organism | tRNA Species | Wobble Modification | Codons Recognized |

| E. coli | tRNAVal1 | cmo⁵U | GUU, GUC, GUA, GUG[5][6] |

| E. coli | tRNASer1 | mcmo⁵U | UCU, UCC, UCA, UCG[5] |

| E. coli | tRNAPro3 | mcmo⁵U | CCU, CCC, CCA, CCG[5] |

| E. coli | tRNAAla1 | mcmo⁵U | GCU, GCC, GCA, GCG[5] |

| S. cerevisiae | tRNAArg | mcm⁵U | AGA, AGG |

| S. cerevisiae | tRNAGlu | mcm⁵s²U | GAA, GAG |

Divergent Biosynthetic Pathways: Eukaryotes vs. Prokaryotes

The synthesis of this critical modification is accomplished by distinct enzymatic machinery in eukaryotes and prokaryotes, reflecting convergent evolution to achieve the same functional outcome.

The Eukaryotic Pathway: The Elongator Complex

In eukaryotes, the initial carboxymethylation of U34 is catalyzed by the highly conserved, six-subunit Elongator complex (Elp1-Elp6).[7][10][13] Elp3 is the catalytic subunit, possessing a radical S-adenosylmethionine (SAM) domain and a lysine acetyltransferase (KAT) domain, which work in concert to perform the modification.[14] The entire holoenzyme is required for full activity, with the Elp123 subcomplex forming the catalytic core and the Elp456 subcomplex potentially involved in tRNA binding and release.[7][13] This initial cm⁵U product is then often further modified by other enzymes to create the final ncm⁵U or mcm⁵U side chains.[10][11]

Caption: Eukaryotic biosynthesis of cm⁵U and its derivatives via the Elongator complex.

Prokaryotic Pathways: The Cmo and Mnm Enzymes

Bacteria employ at least two distinct pathways for related U34 modifications.

-

The Cmo Pathway for cmo⁵U: In many Gram-negative bacteria, the biosynthesis of cmo⁵U is a two-step process.[4][15] First, the enzyme CmoA, a SAM carboxylase, synthesizes a unique activated carboxymethyl donor molecule called carboxy-S-adenosyl-L-methionine (cx-SAM).[15][16] Subsequently, the transferase CmoB selectively uses cx-SAM to transfer the carboxymethyl group to 5-hydroxyuridine (ho⁵U) on the tRNA, forming cmo⁵U.[4][16] In certain tRNAs, a third enzyme, CmoM, further methylates cmo⁵U to mcmo⁵U using SAM.[5]

-

The Mnm Pathway for (c)mnm⁵U: A separate pathway is responsible for synthesizing 5-methylaminomethyluridine (mnm⁵U). The MnmEG complex first adds either an aminomethyl (nm) or carboxymethylaminomethyl (cmnm) group to U34.[17] For tRNAs destined to have mnm⁵U, the bifunctional enzyme MnmC then catalyzes the final two steps: its C-terminal oxidoreductase domain converts cmnm⁵U to nm⁵U, and its N-terminal methyltransferase domain methylates nm⁵U to the final mnm⁵U product.[17][18][19][20]

Caption: Prokaryotic biosynthesis pathways for cmo⁵U and mnm⁵U derivatives.

Clinical Relevance: When Wobble Goes Wrong

The importance of U34 modifications is underscored by the severe consequences of their absence. Defects in the enzymes responsible for these modifications are linked to a class of diseases known as "tRNA modopathies".[8]

-

Neurological Disorders: Mutations in the human Elongator subunits (ELP1-ELP6) are causative for a range of neurodevelopmental and neurodegenerative diseases, including Familial Dysautonomia and Rolandic epilepsy.[7][21][22] Neurons, with their high demand for accurate and efficient protein synthesis, are particularly vulnerable to defects in tRNA modification that lead to ribosome stalling and proteotoxic stress.[7]

-